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Galα1-4Galα1-4Galβ1-4Glc

Cat. No.: B1165400
M. Wt: 666.58
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Description

Contextualization within Glycosphingolipid and Glycoprotein Structures

This tetrasaccharide forms the core of certain glycosphingolipids and has also been identified on glycoproteins. Glycosphingolipids are complex lipids that are integral components of cell membranes, involved in processes like cell adhesion and signaling. creative-proteomics.comnih.gov Glycoproteins, proteins with attached carbohydrate chains, are also crucial for cell-cell recognition and immune responses. nih.govresearchgate.net

Galα1-4Galα1-4Galβ1-4Glc is a key structural element of globo-series glycosphingolipids. frontiersin.orgfrontiersin.org The globo-series is a class of glycosphingolipids that includes important antigens. researchgate.net This tetrasaccharide is specifically the carbohydrate portion of globotetraosylceramide (Gb4), a major glycosphingolipid in human erythrocytes. creative-proteomics.comnih.govcymitquimica.com

Furthermore, this structure is directly related to the P1PK histo-blood group system. wikipedia.orgresearchgate.net The P1 antigen, a key component of this system, is characterized by a terminal Galα1-4Gal linkage. researchgate.netplos.org The enzyme responsible for synthesizing the Pk antigen (Gb3) and the P1 antigen is the same α1,4-galactosyltransferase, which can add a galactose residue in an α1-4 linkage to lactosylceramide (B164483) to form Gb3, or to paragloboside to form the P1 antigen. researchgate.netplos.org The P1PK system, which includes the P1, Pk, and NOR antigens, is carried on glycosphingolipids. researchgate.net

The this compound motif is a critical recognition site for a variety of biological molecules, including toxins and pathogens. nih.govresearchgate.netwikipedia.orgresearchgate.netplos.orgresearchgate.net For instance, the P1 antigen can act as a host receptor for various pathogens and their toxins. researchgate.net Uropathogenic E. coli strains that cause chronic urinary tract infections utilize P-fimbriae to bind to the Galα1-4Galβ moiety found in globo-series glycosphingolipids on kidney epithelium. frontiersin.orgwikipedia.org Similarly, Shiga toxins, produced by Shigella dysenteriae and some E. coli strains, recognize and bind to the Galα1-4Gal structure, with a strong preference for the trisaccharide Galα1→4Galβ1→4Glc found in globotriaosylceramide (Gb3). frontiersin.orgwikipedia.orgnih.gov

Recent studies have also shown that the P1 antigen can be found on N-glycans of glycoproteins, expanding its role in biological recognition beyond just glycosphingolipids. nih.govresearchgate.netresearchgate.net

Historical Perspectives on its Identification and Initial Investigations

The journey to understanding this compound is intertwined with the history of blood group antigen research. The P1 antigen was first discovered in 1927 by Landsteiner and Levine. researchgate.netplos.org The Pk antigen was described later in 1951. researchgate.net The realization that globo-series glycosphingolipids were developmentally regulated and tumor-associated antigens emerged between 1972 and 1982. nih.gov Early research also established that glycosphingolipids could act as receptors for bacterial toxins in 1973. nih.gov The structural elucidation of globotetraosylceramide as a major glycosphingolipid in human erythrocytes was a significant milestone. nih.gov For a long time, the molecular basis of the P1 and P2 phenotypes (presence or absence of the P1 antigen) remained an enigma, with the responsible gene and regulatory mechanisms being identified more recently. researchgate.netplos.org

Current Research Landscape and Emerging Areas of Study

Current research continues to unravel the complexities of this compound and its role in health and disease. A key area of investigation is the regulation of the A4GALT gene, which encodes the α1,4-galactosyltransferase responsible for synthesizing the P1 and Pk antigens. wikipedia.orgplos.orgresearchgate.net Studies are exploring how single nucleotide polymorphisms (SNPs) in this gene influence the P1/P2 phenotype. plos.orgresearchgate.net

The role of globo-series glycans, including structures containing the this compound motif, in cancer is another major focus. researchgate.nettandfonline.com Altered expression of these glycans on tumor cells suggests their potential as biomarkers and therapeutic targets. researchgate.netnih.gov Furthermore, the involvement of this tetrasaccharide in infectious diseases remains an active area of research, with ongoing efforts to understand how various pathogens exploit this structure for adhesion and entry into host cells. frontiersin.orgnih.gov The discovery of the P1 antigen on glycoproteins has opened new avenues to explore its function beyond the context of glycosphingolipids. nih.govresearchgate.netresearchgate.net

Table 1: Key Research Findings on this compound and Related Structures

Finding Significance Key References
P1 Antigen Discovery Foundation of the P1PK histo-blood group system. researchgate.netplos.org
Role as a Pathogen Receptor The Galα1-4Gal motif is a receptor for uropathogenic E. coli and Shiga toxins. frontiersin.orgwikipedia.org
Genetic Basis of P1/P2 Phenotypes Identification of the A4GALT gene and regulatory SNPs. wikipedia.orgplos.org
Presence on Glycoproteins Expanded the functional context of the P1 antigen beyond glycosphingolipids. nih.govresearchgate.netresearchgate.net

| Association with Cancer | Altered expression of globo-series glycans in various cancers. | researchgate.nettandfonline.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Globotetraosylceramide (Gb4)
Globotriaosylceramide (Gb3)
P1 antigen
Pk antigen
NOR antigen
Lactosylceramide

Properties

Molecular Formula

C24H42O21

Molecular Weight

666.58

Synonyms

Galα1-4Galα1-4Galβ1-4Glc;  Galα1-Gb3

Origin of Product

United States

Biological Occurrence and Physiological Distribution of Galα1 4galα1 4galβ1 4glc

Presence in Mammalian Systems

In mammals, the Galα1-4Galα1-4Galβ1-4Glc sequence is predominantly found as the glycan component of glycosphingolipids (GSLs), a class of lipids that are integral to the cell membrane. nih.govwikipedia.org These molecules are not uniformly distributed but are often clustered in microdomains known as lipid rafts, where they participate in cell signaling and recognition events. nih.gov

Cellular and Tissue-Specific Localization

The expression of globo-series GSLs, including structures containing the this compound motif, exhibits significant cellular and tissue specificity. One of the most well-documented sites of expression is the kidney, where the closely related globotriaosylceramide (Gb3), with the core structure Galα1-4Galβ1-4Glc, is found in the glomerular endothelium, podocytes, and tubular epithelia in humans. nih.gov Vascular endothelial cells throughout the body also express these glycans, highlighting their role in the circulatory system. nih.gov The presence and quantity of these GSLs on blood cells can serve as an indicator of cell maturation state and lineage. nih.gov

Tissue/Cell TypeLocalization of Globo-series GlycansSpecies
KidneyGlomerular endothelium, podocytes, tubular epitheliaHuman
KidneyProximal tubular epitheliumMouse
Vascular EndotheliumCell MembraneHuman
Blood CellsCell MembraneHuman

Association with Specific Glycoconjugate Classes (e.g., Glycolipids, Glycoproteins)

The this compound structure is almost exclusively associated with glycolipids in mammalian systems, specifically glycosphingolipids of the globo-series. nih.govnih.gov The foundational structure, globotriaosylceramide (Gb3), consists of the trisaccharide Galα1-4Galβ1-4Glc linked to a ceramide lipid anchor. nih.gov The tetrasaccharide represents an extension of this core. In contrast to its prevalence in glycolipids, this specific glycan sequence is generally considered to be absent from mammalian glycoproteins. researchgate.net

Distribution Across Diverse Biological Organisms

The expression of the Galα1-4Gal moiety is not limited to mammals and can be found in other branches of the animal kingdom, as well as in the microbial world, reflecting a complex evolutionary history of the enzymes responsible for its synthesis.

Avian Glycomics and Evolutionary Perspectives on Galα1-4Gal Expression

Studies in avian glycomics have revealed a species-specific expression of glycans terminating with the Galα1-4Gal sequence. Analysis of N-glycans from immunoglobulins of various bird species, including pigeon, quail, and gull, has shown the presence of this terminal disaccharide. researchgate.net This suggests that the enzymatic machinery to create the α1-4 linkage between two galactose residues is present in these avian species. The evolutionary divergence in glycan structures is often attributed to the gain and loss of specific glycosyltransferases over time. scispace.com

Avian SpeciesPresence of Galα1-4Gal Termini on IgG N-glycans
Chicken-
Quail+
Pigeon+
Gull+
Turkey-
Guineafowl-
Peafowl-

Microbial Expression and Variation

While the direct expression of the full this compound tetrasaccharide by microorganisms is not extensively documented as a native structure, the enzymes required for its synthesis are found in the microbial world. Bacterial glycosyltransferases, such as α-1,4-galactosyltransferases from species like Neisseria meningitidis, are utilized in the enzymatic synthesis of related oligosaccharides. nih.gov For instance, recombinant Escherichia coli has been engineered to produce the P1 trisaccharide (Galα1-4Galβ1-4GlcNAc), demonstrating the potential for microbial systems to generate these complex glycans. nih.gov Furthermore, the globo-series structure on host cells, Gb3, is a well-known receptor for Shiga toxin, produced by pathogenic strains of E. coli. nih.govnih.gov Some bacteria, such as Streptococcus pneumoniae, express surface proteins with β-galactosidase activity that can interact with terminal galactose residues, indicating a co-evolutionary relationship between microbial proteins and host cell surface glycans. ebi.ac.uk

Developmental and Regulatory Aspects of Expression

The expression of glycosphingolipids, including those with the this compound structure, is a dynamically regulated process, influenced by developmental stage and extracellular signals such as cytokines. Changes in the composition of cell surface GSLs are critical in processes like neural differentiation. nih.gov For example, the presence of Gb3 has been shown to negatively regulate the expression of genes involved in neuronal differentiation by preventing a switch to the synthesis of ganglio-series GSLs. nih.gov

The synthesis of these GSLs can also be modulated by the immune system. Cytokines such as interferon-alpha (IFNα), tumor necrosis factor-alpha (TNFα), and interleukin-1 (IL-1) can regulate the expression of genes involved in Gb3 synthesis. nih.gov IFNα, for instance, can increase the expression of glucosylceramide synthase, leading to a higher availability of precursors for Gb3 production. nih.gov This interplay between the immune system and glycan expression highlights the role of these molecules in inflammatory states and disease. Furthermore, metabolic regulators like the Liver X receptor (LXR) have been shown to directly regulate glycosphingolipid biosynthesis, impacting the lipid composition of immune cells and their function. researchgate.netucl.ac.uk

Regulatory FactorEffect on Globo-series GSL SynthesisCellular Context
Developmental CuesNegatively regulates neuronal differentiation genesNeural precursor cells
Interferon-alpha (IFNα)Upregulates precursor synthesisVarious cell types
TNFα and IL-1Induced by Shiga toxin, associated with endothelial damageEndothelial and intestinal epithelial cells
Liver X Receptor (LXR)Regulates biosynthetic gene expressionHuman T cells

Biosynthesis and Metabolic Pathways of Galα1 4galα1 4galβ1 4glc

Enzymology of Glycosyltransferase-Mediated Synthesis

The synthesis of the Galα1-4Galα1-4Galβ1-4Glc structure is dependent on the sequential action of specific glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule.

The key enzyme responsible for creating the terminal Galα1-4Gal linkage in both the Pk antigen (globotriaosylceramide or Gb3) and the P1 antigen is α1,4-galactosyltransferase (EC 2.4.1.228). nih.gov This enzyme is also known as Gb3/CD77 synthase or P1/Pk synthase. nih.govsinobiological.com It is a type II membrane protein located in the Golgi apparatus. sinobiological.comgenecards.org The human enzyme is encoded by the A4GALT gene. nih.govmaayanlab.cloud

This enzyme is considered an unusually promiscuous glycosyltransferase, capable of synthesizing the Galα1-4Gal linkage on different glycosphingolipid precursors. nih.gov The expression level of the A4GALT gene can influence which products are created. nih.gov Furthermore, specific mutations in the A4GALT gene can alter the enzyme's specificity. For instance, a single amino acid substitution (p.Q211E) expands its promiscuity, enabling it to synthesize additional rare antigens like NOR1 and NOR2. nih.govnih.gov

Table 1: Key α1,4-Galactosyltransferases in this compound Biosynthesis

Enzyme Name Gene EC Number Cellular Location Function
α1,4-Galactosyltransferase A4GALT 2.4.1.228 Golgi apparatus Catalyzes the transfer of galactose to form the Galα1-4Gal linkage. nih.govgenecards.org
Gb3/CD77 Synthase A4GALT 2.4.1.228 Golgi apparatus Synthesizes globotriaosylceramide (Gb3/Pk antigen). nih.govmaayanlab.cloud

The α1,4-galactosyltransferase encoded by the A4GALT gene demonstrates specificity for different acceptor substrates, leading to the synthesis of distinct glycosphingolipids. nih.gov The synthesis of the P1 antigen, which contains the this compound structure, begins with the precursor paragloboside (nLc4). nih.govnih.gov The enzyme recognizes the terminal galactose residue of paragloboside and adds another galactose in an α1-4 linkage to form the P1 antigen (Galα1-4Galβ1-4GlcNAcβ1-3Galβ1-4Glc-Cer). nih.gov

The same enzyme also synthesizes the Pk antigen (Gb3), but in this case, it uses lactosylceramide (B164483) (LacCer) as the acceptor substrate. nih.govnih.gov The enzyme transfers a galactose residue to LacCer to form globotriaosylceramide (Galα1-4Galβ1-4Glc-Cer). nih.gov While originally thought to act exclusively on glycosphingolipid acceptors, recent evidence suggests that human Gb3/CD77 synthase can also create the P1 glycotope on N-glycans of glycoproteins. nih.gov The molecular mechanisms that dictate the enzyme's varied acceptor specificity are still under investigation, but may involve the formation of homodimers or heterodimers with other galactosyltransferases. nih.gov

The biosynthesis of the this compound tetrasaccharide, like all glycosylation reactions, requires an activated sugar donor. The specific donor for the galactose residues added by α1,4-galactosyltransferase is uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal). nih.govresearchgate.net This high-energy molecule provides the galactose moiety and the energy required for the glycosidic bond formation. frontiersin.org

UDP-galactose is synthesized in the cytoplasm and must be transported into the lumen of the Golgi apparatus, where the glycosyltransferases reside. nih.govnih.gov This transport is mediated by a specific UDP-galactose transporter (UGT). nih.govcellular-protein-chemistry.nl The availability of UDP-Gal within the Golgi is a critical factor for the efficient synthesis of glycosphingolipids. nih.gov Deficiencies in UDP-galactose transport can lead to impaired lipid glycosylation, resulting in a deficiency of complex glycosphingolipids. nih.gov

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The expression of the A4GALT gene, which encodes the α1,4-galactosyltransferase, is subject to precise genetic and transcriptional control. This regulation is responsible for the variation in P1 antigen expression observed in the human population (the P1 and P2 phenotypes). nih.govairitilibrary.com

Transcriptional regulation of the A4GALT gene involves a TATA-less, GC-rich promoter region. nih.gov The transcription factor Sp1 has been identified as a key positive regulator that binds to this GC-rich sequence and is necessary for basal transcriptional activity. nih.govoup.com The expression of the Pk antigen, and consequently the P1 antigen, is influenced by the promoter activity of the A4GALT gene, which is regulated by Sp1 and other factors. oup.com Inflammatory mediators can increase the expression of Gb3 by transcriptionally upregulating the A4GALT gene, a process that may be mediated by Sp1. nih.govoup.com

Genetic polymorphisms, such as single-nucleotide polymorphisms (SNPs) within the regulatory regions of the A4GALT gene, are associated with the P1/P2 phenotypes. nih.govairitilibrary.com These genetic variations can lead to differential expression of the α1,4-galactosyltransferase, thereby determining the amount of P1 antigen synthesized. maayanlab.cloudnih.gov

Mechanisms of Glycan Processing and Maturation Involving the Tetrasaccharide Motif

Once the initial tetrasaccharide is synthesized on a lipid (ceramide) or protein backbone within the Golgi apparatus, it becomes part of a larger glycoconjugate. For glycosphingolipids, the precursor Pk antigen (Gb3) can be further elongated. The enzyme β1,3-N-acetylgalactosaminyltransferase (B3GALNT1) can add an N-acetylgalactosamine residue to Gb3, converting it into the P antigen (globoside or Gb4). nih.govashpublications.org This processing step highlights a branching point in the biosynthetic pathway where the Pk antigen serves as an intermediate.

The final glycosphingolipids, including those carrying the P1 antigen, are then transported from the Golgi to the plasma membrane, where they are incorporated into the outer leaflet. researchgate.net Here, they contribute to the glycocalyx and can participate in cell recognition and signaling events. researchgate.net The expression of these mature glycans on the cell surface can be influenced by cellular activation states; for instance, the expression of globotetraosylceramide (Gb4) on vascular endothelial cells is increased following stimulation by the inflammatory cytokine TNF-alpha. nih.gov

Enzymatic Degradation and Catabolism Pathways

The degradation of glycosphingolipids containing the this compound motif occurs in the lysosomes. frontiersin.org This catabolic process is a stepwise enzymatic hydrolysis, where sugar residues are sequentially removed from the non-reducing end by specific lysosomal glycosyl hydrolases (glycosidases). frontiersin.orgnih.gov

The breakdown process for complex glycosphingolipids is as follows:

Endocytosis: Glycosphingolipids from the plasma membrane are internalized through endocytosis and transported to the lysosomes. frontiersin.orgmdpi.com

Sequential Hydrolysis: Inside the lysosome, which maintains an acidic environment (pH 4-5), a series of specific exoglycosidases cleave the terminal sugar residues. nih.gov For a molecule like the P antigen (globoside), the process would involve the removal of the terminal N-acetylgalactosamine by β-hexosaminidase (Hex A and Hex B), followed by the removal of the terminal galactose by α-galactosidase A. frontiersin.orgnih.gov This would be followed by the action of β-galactosidase and finally β-glucosidase to break down the remaining structure to ceramide.

Activator Proteins: The enzymatic degradation of these lipid-bound glycans often requires the assistance of small lipid-binding proteins called saposins or the GM2 activator protein. frontiersin.orgnih.gov These activator proteins help to lift the glycolipid from the membrane, making the glycan portion accessible to the soluble hydrolases. nih.gov

The final products of this catabolism are monosaccharides and ceramide, which can then be recycled by the cell and re-utilized in biosynthetic pathways. frontiersin.orgmdpi.com

Table 2: Compounds Mentioned in the Article

Compound Name Abbreviation
This compound -
Globotriaosylceramide Gb3, CD77, Pk antigen
Lactosylceramide LacCer
Paragloboside nLc4
Uridine diphosphate galactose UDP-Gal
Globoside Gb4, P antigen
N-acetylgalactosamine GalNAc
Ceramide Cer
Glucosylceramide GlcCer
Galactosylceramide GalCer
Sulfatide -
Ganglioside GM3 GM3
Ganglioside GM2 GM2
Ganglioside GA2 GA2
Ganglioside GD1α GD1α
Ganglioside GM1b GM1b
Ganglioside GM4 GM4
N-acetylglucosamine GlcNAc
Sialic acid -
Xylose Xyl
Mannose Man
Fucose Fuc
Phosphoethanolamine -
Hexadecenal -
Sphingosine -
Sphingosine-1-phosphate S1P
Acetyl-CoA Ac-CoA
Acetylphosphate Ac-P

Identification and Characterization of Glycosidases

The breakdown of this compound is dependent on the action of α-galactosidases (EC 3.2.1.22), enzymes that hydrolyze terminal α-linked galactose moieties from oligosaccharides. ingentaconnect.com Research has led to the identification and characterization of these enzymes from various microbial sources, shedding light on their specific properties and potential roles in the turnover of this tetrasaccharide.

A notable source of such enzymes is the bacterium Pedobacter heparinus, from which two putative α-D-galactosidases, PhAGal729 and PhAGal2920, have been cloned and biochemically characterized. nih.gov Both enzymes belong to the glycosyl hydrolase family 27 and exhibit high specificity for hydrolyzing glycosides with α-1,2/3/4 or α-1,6-linked galactose. nih.gov Their biochemical properties are comparable, with optimal function observed at specific pH and temperature ranges. ingentaconnect.comnih.gov

Similarly, α-galactosidases have been identified and characterized from other bacteria such as Lactosphaera pasteurii and Bacillus megaterium. nih.govjabonline.in The enzyme from L. pasteurii WHPC005 was found to have an optimal temperature of 45 °C and a pH of 5.5. nih.gov In contrast, the α-galactosidase from Bacillus megaterium VHM1 exhibits optimal activity at a higher temperature of 60°C and a neutral pH of 7.0. jabonline.in

The activity of these enzymes can be influenced by various metal ions and chemical compounds. For instance, the activity of PhAGal729 and PhAGal2920 from P. heparinus is substantially increased in the presence of Fe³⁺ ions, while it is inhibited by sodium dodecyl sulfate (B86663) (SDS) and urea. nih.gov The α-galactosidase from L. pasteurii is enhanced by ions such as Ca²⁺, Fe²⁺, Mn²⁺, and Zn²⁺, but inhibited by K⁺, Al³⁺, and Fe³⁺, among others. nih.gov

Table 1: Biochemical Properties of Characterized α-Galactosidases
Enzyme SourceOptimal pHOptimal Temperature (°C)Key Characteristics
Pedobacter heparinus (PhAGal729)5.030-37Activity increased by Fe³⁺; inhibited by SDS and urea. nih.gov
Pedobacter heparinus (PhAGal2920)5.530-37Activity increased by Fe³⁺; inhibited by SDS and urea. nih.gov
Lactosphaera pasteurii WHPC0055.545Enhanced by Ca²⁺, Fe²⁺, Mn²⁺, Zn²⁺; inhibited by K⁺, Al³⁺, Fe³⁺. nih.gov
Bacillus megaterium VHM17.060Thermostable, showing complete activity after heating at 55°C for 60 minutes. jabonline.in

Impact of Glycosidase Activity on Tetrasaccharide Turnover

The enzymatic activity of α-galactosidases directly impacts the turnover and degradation of this compound. These enzymes catalyze the hydrolysis of the terminal α-galactosyl residues, initiating the breakdown of the tetrasaccharide. The high specificity of enzymes like PhAGal729 and PhAGal2920 for α-linked galactose ensures the targeted degradation of such glycans. nih.gov

The sequential removal of galactose units is a critical step in the metabolic processing of this compound. In biological systems, this degalactosylation is a part of the broader process of glycan degradation, which is essential for nutrient acquisition by microorganisms and for the breakdown of complex carbohydrates in various environments. ingentaconnect.com

The rate of turnover of this compound in a given biological context would be influenced by the presence and activity of these α-galactosidases. Factors such as pH, temperature, and the concentration of activating or inhibiting ions would modulate the enzymatic activity, thereby controlling the degradation rate of the tetrasaccharide. For example, in an environment with a pH around 5.5 and a temperature of 30-37°C, the α-galactosidases from P. heparinus would be highly active, leading to a more rapid turnover of the tetrasaccharide. nih.gov

While the biosynthesis of the precise this compound structure is not extensively detailed in the literature, the synthesis of the related globotriose (B1671595) (Galα1,4Galβ1,4Glc) is known to be catalyzed by α1,4-galactosyltransferase (LgtC). nih.gov It is plausible that the addition of the second α1-4 linked galactose to form the tetrasaccharide is also carried out by an α1,4-galactosyltransferase, potentially the same enzyme or a related one with a slightly different substrate specificity. nih.gov The balance between the synthetic activity of such galactosyltransferases and the degradative activity of α-galactosidases would ultimately determine the steady-state level of this compound in a biological system.

Molecular Recognition and Binding Mechanisms Involving Galα1 4galα1 4galβ1 4glc

Host-Pathogen Interactions Mediated by the Tetrasaccharide

The surface of host cells is adorned with a complex array of glycans that pathogens have evolved to exploit for attachment and entry. Galα1-4Galα1-4Galβ1-4Glc, as part of the glycosphingolipid globotetraosylceramide (Gb4), is a key player in these interactions, serving as a receptor for bacterial toxins and a point of adhesion for various pathogenic microorganisms.

Shiga toxins (Stxs), produced by Shigella dysenteriae and certain strains of Escherichia coli (Shiga toxin-producing E. coli, or STEC), are potent virulence factors responsible for severe gastrointestinal illness and the life-threatening hemolytic-uremic syndrome (HUS). nih.govmdpi.com The primary receptor for Shiga toxins is widely recognized as globotriaosylceramide (Gb3). However, compelling evidence demonstrates that globotetraosylceramide (Gb4), which contains the this compound tetrasaccharide, also functions as a receptor, particularly for certain Stx variants. mdpi.comnih.govresearchgate.net

The binding specificity and affinity of Shiga toxins to these glycan receptors can differ among toxin subtypes. For instance, Stx1 has been shown to bind to both Gb3 and Gb4. nih.gov In contrast, some studies suggest that Stx2 has a more restricted binding profile, with certain variants like Stx2e showing a preferential binding to Gb4. mdpi.comresearchgate.net The differential cytotoxicity of Stx subtypes can be attributed, in part, to these differences in receptor binding. mdpi.com It has been proposed that Gb4 may act as a lower-affinity receptor compared to Gb3. nih.gov The interaction of Shiga toxins with Gb4 is a critical step in their pathogenic mechanism, leading to internalization of the toxin and subsequent inhibition of protein synthesis within the host cell.

Toxin SubtypePrimary Glycolipid ReceptorAlso Binds to GlycolipidReference
Shiga toxin 1 (Stx1)Globotriaosylceramide (Gb3)Globotetraosylceramide (Gb4) nih.gov
Shiga toxin 2 (Stx2)Globotriaosylceramide (Gb3)Globotetraosylceramide (Gb4) (some variants) nih.govnih.gov
Shiga toxin 2e (Stx2e)Globotetraosylceramide (Gb4)Globotriaosylceramide (Gb3) mdpi.comresearchgate.net

The initial step in many bacterial infections is the adhesion of the pathogen to host cells, a process often mediated by the interaction of bacterial adhesins with specific host cell surface glycans. The Galα1-4Gal moiety within the this compound structure is a crucial recognition motif for several pathogenic bacteria.

Escherichia coli : Uropathogenic E. coli (UPEC) strains, a major cause of urinary tract infections, and other pathogenic E. coli strains utilize adhesins to bind to Galα1-4Gal-containing receptors on the surface of epithelial cells. nih.gov This interaction is a critical determinant of tissue tropism and colonization of the large intestine. nih.govnih.gov

Neisseria gonorrhoeae : The causative agent of gonorrhea, Neisseria gonorrhoeae, adheres to host epithelial cells through interactions with various glycosphingolipids. While a broad range of glycans can be recognized, binding to ganglio-series glycolipids containing sequences like GalNAcβ1-4Galβ1-4Glc has been demonstrated. nih.gov The structural similarity of these recognized glycans to the globo-series architecture underscores the importance of terminal galactose residues in mediating gonococcal adhesion.

Streptococcus suis : This bacterium is a significant pathogen in pigs, causing meningitis and septicemia, and can also infect humans. S. suis possesses a major adhesin that specifically recognizes the Galα1-4Gal disaccharide, which is present in Gb3 and by extension in Gb4. nih.govmdpi.com This adhesin, termed SadP, plays a key role in the colonization and pathogenesis of S. suis infections. mdpi.combiorxiv.org Interestingly, different subtypes of the SadP adhesin exist, exhibiting slight variations in their binding preferences for Galα1-4Gal-containing oligosaccharides. nih.govdntb.gov.ua

PathogenAdhesin/InteractionRecognized Glycan MotifHost Cell/TissueReference
Escherichia coliGalα1-4Galβ-specific adhesinsGalα1-4GalColonic epithelial cells nih.gov
Neisseria gonorrhoeaeAdhesinsGalNAcβ1-4Galβ1-4Glc and other lacto- and ganglio-series glycansEpithelial cells nih.gov
Streptococcus suisStreptococcal adhesin P (SadP)Galα1-4GalErythrocytes, endothelial cells, epithelial cells nih.govmdpi.com

Some pathogenic microorganisms have evolved a sophisticated strategy to evade the host immune system known as glycan mimicry. nih.gov This involves the pathogen decorating its own surface with glycans that are identical or structurally similar to those found on host cells. longdom.org By "impersonating" host structures, these pathogens can avoid recognition by the host's immune surveillance mechanisms. longdom.org

While direct evidence of pathogens displaying the exact this compound tetrasaccharide is not extensively documented, the principle of mimicking host glycans is a well-established virulence mechanism. For example, Campylobacter jejuni, a common cause of gastroenteritis, has surface lipooligosaccharides that mimic human gangliosides, which can lead to the autoimmune disorder Guillain-Barré syndrome. nih.gov Similarly, Moraxella catarrhalis displays a Gal-Gal-Glc motif on its lipooligosaccharide that is also found on human glycolipids. nih.gov This strategy of glycan mimicry highlights the evolutionary pressure on pathogens to adapt to the host glycan landscape to promote their survival and propagation.

Interaction with Host Lectins and Glycan-Binding Proteins (GBPs)

Lectins are a diverse class of proteins that specifically recognize and bind to carbohydrate structures. These interactions are fundamental to a vast array of cellular processes, including cell-cell recognition, signaling, and innate immunity. The this compound tetrasaccharide can be recognized by specific host lectins, leading to various functional outcomes.

The binding of lectins to their glycan ligands is characterized by high specificity, which is determined by the three-dimensional structure of both the carbohydrate and the lectin's carbohydrate recognition domain (CRD). Several lectins have been identified that exhibit specificity for terminal α-linked galactose residues, a key feature of the this compound structure.

One such lectin is from the plant Griffonia simplicifolia (GSL I), which has a well-characterized specificity for terminal α-D-galactosyl residues. nih.gov Monoclonal antibodies, which are a type of glycan-binding protein, have also been developed to specifically recognize the Galα1-4Galβ1-4GlcNAcβ1- sequence (P1 antigen), demonstrating the high degree of specificity that can be achieved in protein-glycan interactions. nih.gov

The recognition of specific glycan structures, such as this compound, by host lectins can trigger a cascade of cellular events. These interactions are integral to maintaining tissue homeostasis and orchestrating immune responses.

Galectins, a family of β-galactoside-binding lectins, are key players in modulating immune and inflammatory responses. nih.gov They can function as pattern recognition receptors (PRRs) in the innate immune system, binding to glycans on the surface of pathogens and initiating immune clearance mechanisms. nih.gov Conversely, some pathogens have evolved to subvert galectin-mediated immunity to facilitate their own entry and survival within the host. nih.gov

Conformational Dynamics and Ligand-Binding Preferences

The three-dimensional shape and flexibility of a glycan molecule are critical determinants of its ability to bind to proteins such as antibodies and lectins. Computational modeling and structure-activity relationship studies are key to understanding these aspects of this compound.

While specific computational modeling studies on the conformational dynamics of the this compound tetrasaccharide are not extensively detailed in the available literature, the methodologies for such investigations are well-established. Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of oligosaccharides. These simulations can reveal the preferred shapes of the molecule in solution and when interacting with a binding partner.

For related glycans, MD simulations have been used to validate and expand upon data from experimental techniques like X-ray crystallography. Such studies show that a set of anchoring interactions between a protein's carbohydrate recognition domain (CRD) and a core part of the glycan are often maintained across a diverse set of ligands. Substituents on the core glycan can then extend into other surface grooves of the protein, modulating the binding affinity and specificity.

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. In the context of this compound, SAR studies would involve synthesizing derivatives of the tetrasaccharide and evaluating how these modifications affect its binding to specific proteins.

Key structural features that would be investigated in SAR studies include:

Hydroxyl Groups: The orientation and accessibility of the hydroxyl groups on each galactose and glucose residue provide key hydrogen bonding opportunities with a protein's binding site.

Terminal Galactose Residues: The two terminal α-linked galactose residues are likely to be primary recognition motifs for many binding partners.

Role of Galα1 4galα1 4galβ1 4glc in Cellular and Systemic Processes

Contribution to Cell Adhesion and Migration Mechanisms

Direct experimental evidence detailing the specific role of the Galα1-4Galα1-4Galβ1-4Glc tetrasaccharide in cell adhesion and migration is limited. However, the broader family of glycosphingolipids is well-established as being integral to these processes. GSLs cluster in membrane microdomains, often called lipid rafts, where they can modulate the function of adhesion receptors like integrins and regulate cell-cell interactions. mdpi.com

For instance, the expression of globotetraosylceramide (Gb4), a related globo-series GSL, has been shown to increase on the surface of vascular endothelial cells when stimulated by the inflammatory cytokine TNF-α. nih.gov This upregulation suggests a potential role in inflammatory responses, which are critically dependent on the adhesion and migration of leukocytes. nih.gov The structural motifs within globotetraose (B1165421), particularly the terminal Galα1-4Gal disaccharide, are recognized by specific proteins known as lectins or adhesins on other cells or in the extracellular matrix. Such interactions are fundamental to mediating the initial attachment and subsequent movement of cells, which are key events in processes like immune surveillance and tissue development. mdpi.comnih.gov Proteoglycans and other extracellular matrix components also play a part in the molecular events that control cell adhesion, migration, and proliferation. nih.gov

Signaling Pathways Modulated by Tetrasaccharide Interactions

Glycosphingolipids are key components of membrane rafts, which serve as platforms for organizing signal transduction cascades. By associating with or recruiting specific signaling molecules, GSLs can influence cellular responses to external stimuli. While signaling pathways directly modulated by this compound have not been fully elucidated, studies on related GSLs provide a framework for its potential functions.

GSLs can modulate the activity of receptor tyrosine kinases, G-protein coupled receptors, and other signaling proteins. nih.gov For example, the ganglioside GM1 has been shown to inhibit cell proliferation by suppressing the phosphorylation of the epidermal growth factor receptor (EGFR). nih.gov In the context of disease, the accumulation of globotriaosylceramide (Gb3) in Fabry disease leads to lysosomal dysfunction that subsequently alters critical cell signaling pathways, including the mTOR pathway, which is a central regulator of cell growth and autophagy. mdpi.com It is plausible that globotetraosylceramide, through its this compound headgroup, participates in similar signaling complexes, potentially influencing pathways related to cell growth, differentiation, and apoptosis.

Involvement in Cellular Trafficking and Compartmentalization

The this compound moiety, as part of a glycosphingolipid, is involved in the intricate system of intracellular membrane trafficking. GSLs are synthesized in the Golgi apparatus and transported to the plasma membrane, where they contribute to the organization of membrane domains. frontiersin.org The trafficking of GSLs is not unidirectional; they can be internalized through endocytosis and sorted to various intracellular compartments. mdpi.com

The binding of external ligands, such as bacterial toxins, to GSLs can trigger their internalization and subsequent transport through specific cellular pathways. nih.gov Shiga toxin, for example, binds to the related GSL, Gb3, and is transported from the plasma membrane to the Golgi apparatus and then to the endoplasmic reticulum in a process known as retrograde trafficking. nih.govresearchgate.net This highlights the role of GSLs in sorting and directing extracellular molecules to specific intracellular destinations. Furthermore, the structure of the lipid (ceramide) portion of the GSL, particularly its acyl chain length, can act as a sorting signal that dictates whether the GSL is targeted to the lysosome for degradation or enters recycling pathways back to the plasma membrane. biorxiv.org

Glycan Function in Tissue Development and Homeostasis

The precise function of this compound in tissue development and the maintenance of homeostasis is an area requiring further investigation. However, GSLs are known to be dynamically regulated during embryonic development and play crucial roles in cell differentiation and organogenesis. mdpi.com They contribute to establishing the cellular architecture and mediating the cell-cell and cell-matrix interactions necessary for forming and maintaining functional tissues. nih.govnih.gov

Mechanical forces and the extracellular matrix composition are critical regulators of tissue development and homeostasis, influencing cell behavior and fate. nih.govmdpi.com GSLs, as components of the cell surface, are positioned to interact with the extracellular environment and participate in the mechanotransduction processes that translate physical cues into biochemical signals. nih.gov By modulating cell adhesion and signaling, GSLs like globotetraosylceramide likely contribute to the complex feedback loops that ensure tissues maintain their proper structure and function throughout the life of an organism. nih.gov

Research into Mechanistic Contributions to Pathophysiological States (excluding direct clinical trial data)

The this compound structure, and particularly its repeating Galα1-4Gal motif, serves as a molecular target for adhesion by several pathogens and their toxins. This interaction is often the first step in establishing an infection.

Streptococcus suis : This bacterium is a significant pathogen in pigs that can cause meningitis and septicemia, and it is also a zoonotic agent. msdvetmanual.com Many strains of S. suis express a surface adhesin, known as SadP, that specifically recognizes the Galα1-4Gal disaccharide. mdpi.comnih.gov This adhesin allows the bacteria to bind to host cells that display globo-series GSLs. The highest binding specificity has been observed for globotriaosylceramide (Gb3), which contains a single Galα1-4Galβ1-4Glc sequence. mdpi.com Given that globotetraose contains this recognition motif, it is a strong candidate receptor for mediating the adhesion of S. suis to host cells.

Shiga Toxins : Shiga toxins (Stx) and Shiga-like toxins (also called verotoxins) are potent toxins produced by Shigella dysenteriae and certain strains of Escherichia coli. The primary receptor for Stx1 and Stx2 is Gb3. mdpi.comnih.gov A variant toxin, Stx2e, which causes edema disease in pigs, was initially thought to bind preferentially to globotetraosylceramide (Gb4). frontiersin.org However, subsequent research using recombinant bacteria expressing receptor mimics showed that constructs expressing either globotriose (B1671595) or the carbohydrate moiety of Gb4 could neutralize Stx2e with similar high efficiency. nih.govfrontiersin.org Another study found that Stx2e can use both Gb3 and Gb4 as functional receptors, indicating a degree of flexibility in its receptor recognition. nih.gov

Human Parvovirus B19 : The cellular receptor for Parvovirus B19, the causative agent of erythema infectiosum (fifth disease), has been identified as the P antigen, a glycosphingolipid known as globoside or Gb4. medscape.comfrontierspartnerships.orgnih.gov However, the role of Gb4 as the sole receptor has been debated, with some studies failing to demonstrate direct binding of the virus to Gb4, suggesting that co-receptors or specific membrane environments may be necessary for infection. nih.govresearchgate.net

Table 1: Interaction of Pathogens and Toxins with Globo-Series Glycans

Pathogen/Toxin Primary Glycan Receptor(s) Glycan Structure Reference(s)
Streptococcus suis (SadP adhesin) Globotriaosylceramide (Gb3/Pk antigen) Galα1-4Galβ1-4Glc mdpi.comnih.gov
Shiga Toxin (Stx1, Stx2) Globotriaosylceramide (Gb3/Pk antigen) Galα1-4Galβ1-4Glc mdpi.comnih.gov
Shiga Toxin 2e (Stx2e) Globotetraosylceramide (Gb4), Globotriaosylceramide (Gb3) GalNAcβ1-3Galα1-4Galβ1-4Glc, Galα1-4Galβ1-4Glc frontiersin.orgfrontiersin.orgnih.gov
Human Parvovirus B19 Globoside (Gb4/P antigen) GalNAcβ1-3Galα1-4Galβ1-4Glc medscape.comfrontierspartnerships.org

The catabolism of glycosphingolipids occurs sequentially in the lysosome, where specific enzymes remove sugar residues one by one. A genetic deficiency in one of these enzymes leads to the accumulation of its substrate, resulting in a lysosomal storage disease (LSD). webmd.comgaucherdisease.orggwu.edu

While there is no described LSD characterized by the primary storage of globotetraosylceramide (the GSL containing this compound), its metabolism is intrinsically linked to that of other globo-series GSLs. The most well-known LSD related to this pathway is Fabry disease, caused by a deficiency of the enzyme α-galactosidase A. This deficiency leads to the primary accumulation of globotriaosylceramide (Gb3). mdpi.comwebmd.com

In one study using a CRISPR/Cas9 gene-edited cell model of Fabry disease, cells accumulated globotetraosylceramide (Gb4) instead of Gb3, although levels of the cytotoxic metabolite lyso-Gb3 were still elevated. nih.gov

Another study in a mouse model of Fabry disease found that while Gb3 levels increased with age, Gb4 levels peaked at 6 months and then declined. researchgate.net

These findings indicate that a defect in a single catabolic step can have complex, cascading effects on the levels of other related GSLs. The accumulation of these lipids within lysosomes disrupts cellular homeostasis. mdpi.com This disruption can lead to a range of cellular dysfunctions, including impaired autophagy, altered signal transduction, and mitochondrial damage, ultimately contributing to the cell damage and organ failure seen in these disorders. mdpi.commdpi.com

Table 2: Selected Glycosphingolipid-Related Lysosomal Storage Diseases

Disease Deficient Enzyme Accumulated Substrate(s) Reference(s)
Fabry Disease α-Galactosidase A Globotriaosylceramide (Gb3), Lyso-Gb3 webmd.com
Gaucher Disease Glucocerebrosidase Glucosylceramide nih.gov
GM1 Gangliosidosis β-Galactosidase GM1 Ganglioside, Galactose-containing oligosaccharides nih.gov
Tay-Sachs Disease Hexosaminidase A GM2 Ganglioside nih.gov
Sandhoff Disease Hexosaminidase A and B GM2 Ganglioside, Globoside (Gb4) nih.gov

Modulation of Cellular Plasticity

The involvement of this compound in modulating cellular plasticity is most prominently observed during the differentiation of embryonic stem cells (ESCs). Research has demonstrated that the expression of Gb4 is significantly upregulated during the commitment of human ESCs to the endodermal lineage, one of the three primary germ layers formed during embryogenesis. The endoderm gives rise to the linings of the digestive and respiratory tracts, as well as vital organs such as the liver and pancreas.

A pivotal study analyzing the GSL profiles of human ESCs undergoing directed differentiation into various lineages revealed a striking enrichment of Gb4 specifically in cells committed to the endodermal fate. This finding strongly suggests that Gb4 is not merely a passive bystander but an active participant in the molecular machinery that governs this critical developmental decision.

While the precise mechanisms through which this compound exerts its influence on cellular plasticity are still under active investigation, several hypotheses have been put forward. One prevailing model suggests that Gb4, through its localization in specific microdomains of the cell membrane known as lipid rafts, can modulate the activity of key signaling receptors and downstream pathways. These pathways are known to be instrumental in controlling the expression of lineage-specific transcription factors, which are the master regulators of cell fate.

For instance, the differentiation into definitive endoderm is critically dependent on signaling pathways such as the Nodal/Activin and Wnt pathways. It is plausible that the increased presence of Gb4 in the cell membrane of differentiating ESCs creates a favorable environment for the assembly and activation of the receptor complexes involved in these pathways, thereby amplifying the signals that push the cell towards an endodermal fate.

Furthermore, the carbohydrate portion of Gb4, which extends into the extracellular space, may directly interact with extracellular matrix components or with receptors on adjacent cells, thereby influencing cell-cell and cell-matrix interactions that are crucial for tissue organization and morphogenesis during development.

To quantitatively assess the role of molecules in cellular differentiation, researchers often analyze the expression of key lineage-specific markers. In the context of endoderm differentiation, the transcription factors SOX17 and FOXA2 are well-established markers. Studies have shown a strong positive correlation between the expression of Gb4 and these endodermal transcription factors.

The following table summarizes hypothetical data from a study investigating the effect of modulating the expression of A4GALT, the gene encoding the enzyme responsible for Gb4 synthesis, on the efficiency of endoderm differentiation from human ESCs.

Experimental ConditionA4GALT Expression Level (relative to control)Percentage of SOX17-positive cellsPercentage of FOXA2-positive cells
Control (Wild-type hESCs) 1.085%82%
A4GALT Overexpression 2.595%93%
A4GALT Knockdown 0.235%30%

These hypothetical findings would suggest that an increased level of Gb4 synthesis, driven by A4GALT overexpression, enhances the commitment to the endodermal lineage, as indicated by the higher percentage of cells expressing SOX17 and FOXA2. Conversely, a reduction in Gb4 levels would significantly impair this process. Such data would provide strong evidence for the direct modulatory role of this compound in cellular plasticity.

Advanced Methodologies for the Investigation of Galα1 4galα1 4galβ1 4glc

Glycomics and Glycoproteomics Approaches for Profiling

Glycomics and glycoproteomics offer powerful platforms for the system-wide analysis of glycans and glycoproteins, respectively. These approaches are essential for understanding the expression and function of Galα1-4Galα1-4Galβ1-4Glc in complex biological systems.

Mass spectrometry (MS) is an indispensable tool for the characterization of oligosaccharides like this compound. Typically coupled with separation techniques such as liquid chromatography (LC), MS provides detailed information on molecular weight, monosaccharide composition, and sequence.

In the analysis of this tetrasaccharide, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the intact molecular ion. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the isolated precursor ion. The resulting fragmentation pattern is highly informative for structural elucidation. The primary fragmentation events observed are glycosidic bond cleavages, which yield characteristic product ions. For instance, cleavage of the terminal Galα1-4Gal linkage would result in a fragment ion corresponding to the loss of a galactose residue. Sequential fragmentation from the non-reducing end allows for the determination of the monosaccharide sequence. The cross-ring cleavages can provide insights into the linkage positions of the glycosidic bonds. While specific fragmentation spectra for this compound are not broadly published, the principles of oligosaccharide fragmentation are well-established and would be applied for its detailed structural confirmation.

Table 1: Expected MS/MS Fragmentation Ions for this compound

Precursor Ion (M+Na)⁺Fragment Ion TypeDescriptionExpected m/z
m/z of [Tetrasaccharide+Na]⁺Y-typeCleavage at Galβ1-4Glc linkagem/z of [Galα1-4Gal + Na]⁺
m/z of [Tetrasaccharide+Na]⁺B-typeCleavage at Galα1-4Gal linkagem/z of [Glc + Na]⁺
m/z of [Tetrasaccharide+Na]⁺Y-typeCleavage at Galα1-4Gal linkagem/z of [Galβ1-4Glc + Na]⁺
m/z of [Tetrasaccharide+Na]⁺B-typeCleavage at Galβ1-4Glc linkagem/z of [Galα1-4Gal + Na]⁺

Note: The exact m/z values would depend on the isotopic distribution and the specific adduct ion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive structural information for oligosaccharides. One-dimensional (1D) and two-dimensional (2D) NMR experiments are applied to determine the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the sequence of the sugar units.

For this compound, 1D ¹H NMR spectroscopy would reveal characteristic signals in the anomeric region (typically 4.5-5.5 ppm), with the chemical shift and coupling constants providing initial indications of the anomeric configurations. However, due to significant signal overlap in the spectra of complex carbohydrates, 2D NMR techniques are essential for unambiguous assignment.

Methodologically, a combination of 2D experiments is employed:

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish the spin systems of the individual monosaccharide residues, allowing for the assignment of all proton resonances within each sugar ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, enabling the assignment of the carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying the glycosidic linkages by detecting correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue across the glycosidic bond. For example, an HMBC correlation between the anomeric proton of the terminal galactose and C4 of the subsequent galactose would confirm the Galα1-4Gal linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which helps to confirm the glycosidic linkages and provides insights into the three-dimensional conformation of the oligosaccharide.

The application of these NMR methodologies allows for the complete and unambiguous structural elucidation of this compound.

Glycan arrays are a high-throughput technology used to profile the binding specificities of glycan-binding proteins (GBPs), such as lectins, antibodies, and toxins. nih.gov In this methodology, a library of diverse glycans is immobilized on a solid support, such as a glass slide. nih.gov The array is then incubated with a fluorescently labeled GBP of interest, and the binding is detected by measuring the fluorescence intensity at each spot.

To investigate the ligand specificity of this compound, it would be included as part of a larger glycan library on an array. This allows for the simultaneous screening of its interaction with a wide range of GBPs. The inclusion of structurally related glycans, such as globotriose (B1671595) (Galα1-4Galβ1-4Glc) and other globo-series oligosaccharides, on the same array provides valuable information on the fine specificity of the binding partners. For example, a GBP that binds to this compound but not to globotriose would indicate a preference for the extended tetrasaccharide structure. This approach is instrumental in identifying novel receptors and in understanding the structural determinants of glycan-protein interactions.

Affinity-Based Methodologies for Receptor Identification

Affinity-based methodologies are centered on the specific molecular recognition between a ligand and its binding partner. These techniques are pivotal for identifying and characterizing the receptors that interact with this compound.

Lectin overlay assays are a valuable tool for detecting the presence of specific glycans in a mixture of glycoproteins or on the surface of cells. In this technique, proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with a labeled lectin that has a known specificity for a particular glycan structure.

For the detection of this compound, lectins with a known affinity for terminal α-galactose residues would be employed. For instance, the lectin from Griffonia simplicifolia (GS-I), specifically the B4 isolectin, is known to bind to terminal α-galactose residues. Similarly, certain bacterial lectins, such as LecA from Pseudomonas aeruginosa, have been shown to bind to glycosphingolipids containing the Galα1-4Gal moiety. nih.gov By using a labeled version of such a lectin in an overlay assay, the presence of glycoproteins carrying the this compound epitope can be visualized.

Glycoparticle-based detection methods involve the conjugation of the glycan of interest to nanoparticles, which can then be used in various binding assays. This approach enhances the avidity of the interaction and provides a sensitive means of detecting glycan-binding proteins.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding events.

In a typical SPR experiment to study the interaction of this compound, the oligosaccharide would be immobilized on the surface of a sensor chip. A solution containing the potential binding partner (analyte), such as a protein receptor or toxin, is then flowed over the chip surface. The binding of the analyte to the immobilized glycan causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

A notable example of a protein that binds to related structures is the Shiga toxin, which recognizes the globotriose (Gb3) and globotetraose (B1165421) (Gb4) structures. researchgate.net Studies using SPR have characterized the binding kinetics of Shiga toxin to these glycans. For instance, the binding of Shiga toxin 2 (Stx2) to Gb4 has been analyzed, revealing specific association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. researchgate.net These studies have demonstrated that Stx2 binds to its receptor more slowly than the Stx1 isoform but, once bound, is more difficult to dissociate. researchgate.net

Table 2: Illustrative Binding Kinetics of Shiga Toxin 2 (Stx2) with Globotetraose (Gb4) as Determined by SPR

AnalyteLigandAssociation Rate Constant (kₐ) (M⁻¹s⁻¹)Dissociation Rate Constant (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (M)
Shiga Toxin 2 (Stx2)Globotetraose (Gb4)1.2 x 10⁴2.5 x 10⁻⁴2.1 x 10⁻⁸

Data adapted from a representative study on Shiga toxin binding kinetics. researchgate.net

This type of quantitative data is crucial for understanding the strength and dynamics of the interaction between this compound and its biological receptors.

Genetic and Biochemical Tools for Pathway Dissection

The elucidation of the biosynthetic pathway of complex oligosaccharides such as this compound relies on a sophisticated toolkit of genetic and biochemical methodologies. These approaches are essential for identifying the specific glycosyltransferases involved, understanding their function, and characterizing the steps of the synthetic cascade.

Gene Knockout and Gene Editing (e.g., CRISPR/Cas9) for Glycosyltransferase Studies

The targeted inactivation of genes encoding glycosyltransferases is a powerful strategy to determine their specific roles in glycan synthesis. By observing the resulting changes in the cellular glycome after a gene is silenced or removed, researchers can deduce the function of the encoded enzyme.

Gene knockout studies in model organisms have been instrumental in uncovering the complexity of glycosylation pathways. For instance, the deletion of glycosyltransferase genes in mice has revealed their critical roles in embryonic development, tissue homeostasis, and immunity. nih.gov In the context of xenotransplantation, the knockout of the α1,3-galactosyltransferase (α1,3GT) gene in pigs was a landmark achievement to eliminate the synthesis of the hyperacute rejection-inducing Galα(1,3)Gal epitope. bohrium.comncku.edu.tw Interestingly, such knockout studies have also led to the discovery of alternative biosynthetic pathways. For example, residual expression of αGal epitopes in α1,3GT knockout animals prompted the identification of a second enzyme, isoglobotrihexosylceramide (B1236086) synthase (iGb3S), capable of synthesizing αGal structures. researchgate.net

The advent of CRISPR/Cas9 technology has revolutionized the field, offering a precise and efficient tool for multiplex genome editing. researchgate.net This system can be used to create knockout cell lines or organisms by introducing targeted mutations (insertions or deletions) into genes encoding specific fucosyltransferases and xylosyltransferases, thereby modifying N-glycosylation pathways. nih.govresearchgate.net The ability to target multiple genes simultaneously allows for a systematic dissection of complex pathways where several enzymes may have overlapping functions. researchgate.net This approach facilitates the creation of engineered cell lines that lack specific glycan structures, which is invaluable for producing therapeutic proteins with customized glycosylation patterns and for studying the biological functions of the glycans themselves. nih.gov

Table 1: Examples of Glycosyltransferase Gene Inactivation Studies

Technology Target Gene(s) Model System Key Finding Reference(s)
Gene Knockout α1,3-galactosyltransferase (α1,3GT) Pigs Elimination of the Galα(1,3)Gal epitope, a major barrier in xenotransplantation. bohrium.comncku.edu.tw
Gene Knockout B4galt1 Mice Deletion causes embryonic lethality or retarded growth, indicating a critical role in development. nih.gov
CRISPR/Cas9 α-1,3-fucosyltransferase & β-1,2-xylosyltransferase (6 genes) Nicotiana benthamiana Creation of a plant-based production line for recombinant proteins lacking immunogenic plant-specific glycans. nih.gov

Recombinant Enzyme Expression and Functional Characterization

To confirm the function of a putative glycosyltransferase and to enable in vitro synthesis of specific oligosaccharides, researchers rely on recombinant enzyme expression. This involves cloning the gene encoding the enzyme of interest into a suitable expression host, such as Escherichia coli, yeast, or insect cells, which then produces large quantities of the active enzyme.

A notable example is the enzymatic synthesis of the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc), an analogue of the globotriose series. nih.gov In this work, the glycosyltransferases responsible for the final assembly steps, β1,4-galactosyltransferase (β1,4GalT) from Helicobacter pylori and α1,4-galactosyltransferase (α1,4GalT) from Neisseria meningitidis, were expressed in recombinant E. coli. nih.gov The functionality of these enzymes was characterized by their ability to sequentially add galactose moieties to a precursor substrate. The β1,4GalT first catalyzes the synthesis of N-acetyllactosamine (LacNAc), which then serves as the acceptor for the α1,4GalT to complete the trisaccharide synthesis. nih.gov

This biocatalytic approach offers significant advantages over complex chemical synthesis, providing a more direct and efficient route to producing specific oligosaccharides for functional studies. nih.gov The characterization of these recombinant enzymes often involves detailed kinetic analysis and substrate specificity assays to fully understand their catalytic properties.

Table 2: Recombinant Expression System for P1 Trisaccharide Synthesis

Enzyme Gene Source Expression Host Function in Pathway Reference
β1,4-galactosyltransferase (β1,4GalT) Helicobacter pylori E. coli BL21(DE3) Transfers galactose to N-acetylglucosamine (GlcNAc) to form N-acetyllactosamine (LacNAc). nih.gov

Microscopic and Imaging Techniques for Localization Studies

Determining the cellular and subcellular location of this compound and its biosynthetic enzymes is crucial for understanding its biological context and function. Microscopic and imaging techniques, primarily utilizing highly specific probes like monoclonal antibodies and lectins, are the cornerstone of these localization studies.

Immunocytochemistry and immunohistochemistry are powerful methods for visualizing the distribution of specific molecules within cells and tissues. The generation of monoclonal antibodies (mAbs) that specifically recognize a particular glycan epitope is a critical first step. For instance, mAbs have been developed that are highly specific for the Galβ1-4Gal epitope. scispace.com These antibodies can then be used to probe tissue sections. The antibody-antigen complexes are subsequently visualized using fluorescently labeled secondary antibodies or enzyme-based detection systems under a microscope, revealing the precise location of the target glycan. scispace.com Antibody absorption tests, where the antibody is pre-incubated with the target oligosaccharide to block its binding site, are used to confirm staining specificity. scispace.com

Similarly, these immunological techniques can be applied to localize the glycosyltransferases responsible for synthesizing the glycan. Monoclonal antibodies raised against a specific enzyme, such as β1,4 galactosyltransferase, have been used to map its distribution in various epithelial cells, providing insights into where glycan synthesis occurs. uzh.ch

In addition to antibodies, lectins—proteins that bind to specific carbohydrate structures—are valuable tools. For example, the Griffonia simplicifolia IB4 lectin is widely used to detect terminal α-galactosyl residues and has been employed to confirm the absence of Gal epitopes in the tissues of gene-knockout pigs. ncku.edu.tw The use of biotinylated lectins followed by detection with streptavidin-conjugated fluorophores or enzymes is a common approach for tissue staining. scispace.com

Table 3: Probes and Techniques for Glycan/Enzyme Localization

Technique Probe Target Application Example Reference(s)
Immunohistochemistry Monoclonal Antibody (mAb) Galβ1-4Gal epitope Staining of tissue sections to determine the distribution of specific glycans. scispace.com
Immunocytochemistry Monoclonal Antibody (mAb) β1,4 galactosyltransferase Localization of the enzyme within different cell types and subcellular compartments. uzh.ch

Synthetic Approaches to Galα1 4galα1 4galβ1 4glc and Analogs for Research Applications

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes to create complex carbohydrate structures, often overcoming the limitations of traditional chemical methods. nih.gov This approach combines the power of enzymatic catalysis with chemical synthesis, providing a powerful toolkit for obtaining structurally defined oligosaccharides. nih.gov

These systems typically utilize a combination of enzymes, including glycosyltransferases, which are responsible for forming the specific glycosidic linkages. rsc.org The choice of glycosyltransferases dictates the final structure of the oligosaccharide. rsc.org For the synthesis of a Galα1-4Gal-containing structure, specific α- and β-galactosyltransferases are required. For instance, the synthesis of the related P1 trisaccharide (Galα1,4Galβ1,4GlcNAc) was achieved using a system combining β1,4-galactosyltransferase (β1,4GalT) from Helicobacter pylori and α1,4-galactosyltransferase (α1,4GalT) from Neisseria meningitidis. nih.gov The substrate promiscuity of some of these enzymes allows for the creation of not only natural carbohydrate structures but also their derivatives. rsc.org

A typical OPME system for producing a galactose-containing oligosaccharide might involve the enzymes detailed in the table below.

Enzyme TypeExample EnzymeFunction in SynthesisSource Reference(s)
Sucrose (B13894) SynthaseSusA (from Anabaena sp.)Generates UDP-Glucose from sucrose and UDP. nih.gov
UDP-glucose 4-epimeraseGalE (from E. coli)Converts UDP-Glucose to UDP-Galactose. nih.gov
β1,4-Galactosyltransferaseβ1,4GalT (from H. pylori)Transfers galactose from UDP-Galactose to an acceptor (e.g., Glucose) to form a Galβ1-4Glc linkage. nih.govnih.gov
α1,4-Galactosyltransferaseα1,4GalT (from N. meningitidis)Transfers galactose from UDP-Galactose to an acceptor (e.g., a Galβ1-4Glc disaccharide) to form a Galα1-4Gal linkage. nih.gov

This table is interactive and can be sorted by column.

While glycosyltransferases are the natural choice for synthesis, glycosidases, which typically hydrolyze (break down) glycosidic bonds, can be engineered to favor synthesis through a process called transglycosylation. nih.govresearchgate.net Wild-type glycosidases often suffer from low transglycosylation yields because the newly formed oligosaccharide product is a preferred substrate for subsequent hydrolysis. nih.gov

Directed evolution is a powerful protein engineering technique used to overcome this limitation. researchgate.net It involves creating large libraries of mutant enzymes and screening them for improved transglycosylation activity. oup.com Mutants with enhanced synthetic capabilities, often termed "glycosynthases," are typically created by mutating the catalytic nucleophile of a retaining glycosidase, which inactivates its hydrolytic ability while allowing it to catalyze the formation of a glycosidic bond from an activated glycosyl donor. nih.govacs.org

Researchers have developed high-throughput screening methods based on digital imaging to rapidly identify glycosidase mutants with a higher ratio of transglycosylation to hydrolysis activity. researchgate.net Using such a methodology, variants of a β-glycosidase from Thermus thermophilus were identified with up to a 70-fold increase in the transglycosidase-to-hydrolysis activity ratio, achieving trisaccharide synthesis yields as high as 76%. researchgate.net This strategy provides an alternative route to specific glycosidic linkages when a suitable glycosyltransferase is not available. oup.com

A major economic barrier to the large-scale enzymatic synthesis of oligosaccharides is the high cost of the required sugar nucleotide donors, such as UDP-galactose (UDP-Gal). nih.govillinois.edu To make the process economically viable, in situ regeneration of these donors is essential. nih.gov

Enzyme-based regeneration cycles are often integrated into OPME systems. nih.gov A common and cost-effective strategy for UDP-Gal regeneration starts from simple, inexpensive precursors like sucrose and a catalytic amount of UDP or UMP. nih.govillinois.edu The process involves a cascade of enzymatic reactions:

Sucrose synthase catalyzes the reaction of sucrose and UDP to produce UDP-glucose and fructose. nih.gov

UDP-glucose 4-epimerase (GalE) then converts UDP-glucose into UDP-galactose, the active donor for galactosyltransferases. nih.govnih.gov

As the galactosyltransferase transfers the galactose moiety to the growing oligosaccharide chain, it releases UDP, which re-enters the cycle. nih.gov

This cyclic system significantly reduces the required amount of the expensive sugar nucleotide, as a small catalytic amount is continuously recycled. acs.orgsinica.edu.tw The integration of such regeneration modules is a hallmark of efficient and scalable chemoenzymatic oligosaccharide production. nih.gov

Chemical Synthesis Methodologies for Complex Oligosaccharides

Purely chemical synthesis offers a versatile, albeit complex, route to oligosaccharides, providing access to structures that may be inaccessible through enzymatic means. The primary challenge lies in the polyfunctional nature of monosaccharide building blocks, which contain multiple hydroxyl groups of similar reactivity. universiteitleiden.nl

The success of a chemical oligosaccharide synthesis hinges on a meticulously planned protecting group strategy. researchgate.netresearchgate.net Protecting groups are chemical moieties that temporarily mask specific hydroxyl or amino groups, preventing them from reacting while another part of the molecule is being modified. wiley-vch.de An effective strategy requires the use of orthogonal protecting groups, which can be selectively removed under specific reaction conditions without affecting other protecting groups present in the molecule. researchgate.net

The choice of protecting groups is critical as they not only serve to mask functional groups but also influence the reactivity and stereochemical outcome of glycosylation reactions. universiteitleiden.nlresearchgate.net For example, a participating protecting group at the C2 position of a glycosyl donor, such as an acetyl or benzoyl group, can direct the formation of a 1,2-trans-glycosidic linkage through anchimeric assistance. researchgate.net

The synthesis of complex oligosaccharides like Galα1-4Galα1-4Galβ1-4Glc requires a multi-step sequence of protection, glycosylation, and selective deprotection. A key aspect is the differentiation between permanent protecting groups, which remain until the final deprotection step, and temporary protecting groups, which are removed at intermediate stages to allow for chain elongation. wiley-vch.de The intricate interplay of these groups was highlighted in the synthesis of zwitterionic Shigella sonnei oligosaccharides, where fine-tuning the N-protecting groups was crucial for controlling the conformation of the sugar rings and achieving high-yielding glycosylations. nih.gov

Protecting Group TypeExamplesTypical Removal ConditionsRole in SynthesisSource Reference(s)
Ethers (Permanent) Benzyl (Bn), p-Methoxybenzyl (PMB)Catalytic Hydrogenation (H₂/Pd/C) or strong acid (TFA) for PMBStable to a wide range of conditions, used to protect hydroxyls not involved in glycosylation until the final step. universiteitleiden.nlwiley-vch.de
Esters (Participating/Temporary) Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv)Basic conditions (e.g., NaOMe/MeOH)Can act as temporary protection or as participating groups at C2 to ensure 1,2-trans stereoselectivity. universiteitleiden.nlwiley-vch.de
Esters (Temporary) Levulinoyl (Lev), ChloroacetylHydrazine acetate (B1210297) for Lev; Thiourea for ChloroacetylOrthogonal to many other groups, allowing for selective deprotection to unmask a hydroxyl for glycosylation. universiteitleiden.nl
Acetals (Temporary) Benzylidene, IsopropylideneMild acidic hydrolysisUsed to protect diols, such as the C4 and C6 hydroxyls, allowing for regioselective manipulation. wiley-vch.de
Silyl Ethers (Temporary) tert-Butyldimethylsilyl (TBDMS), Triethylsilyl (TES)Fluoride sources (e.g., TBAF, HF-Pyridine)Readily introduced and removed; reactivity is sensitive to steric hindrance. universiteitleiden.nl

This table is interactive and can be sorted by column.

Production of Glycoconjugates for Research Probes

Oligosaccharides like this compound are often studied not in isolation but as part of larger biomolecules or probes. Glycoconjugates, where the carbohydrate is covalently attached to a protein, lipid, or fluorescent tag, are essential for investigating biological functions such as cell-cell recognition and immune responses. nih.gov

The production of these research probes involves synthesizing the target oligosaccharide with a linker at its reducing end. This linker, often a mercaptoalkyl group, provides a functional handle for conjugation. nih.gov The carrier molecule, frequently a protein like Bovine Serum Albumin (BSA), is chemically modified to introduce a complementary reactive group, such as a maleimide. nih.gov The final step is the conjugation reaction, for example, the reaction of the thiol-containing oligosaccharide with the maleimide-derivatized protein to form a stable thioether bond.

A clear example is the synthesis of a neoglycoprotein containing the immunodominant trisaccharide Galα(1,3)Galβ(1,4)GlcNAcα, which is relevant to Chagas disease. nih.govresearchgate.net This glycoconjugate was used to immunize mice and was strongly recognized by antibodies from infected patients, demonstrating its potential as a diagnostic tool and vaccine candidate. nih.gov This process of creating well-defined glycoconjugates is crucial for translating advances in oligosaccharide synthesis into functional probes for glycobiology research.

Development of Synthetic Glycan Analogs as Molecular Tools

The development of synthetic glycan analogs of Gb4 has opened up new avenues for investigating its biological functions with high precision. By systematically modifying the glycan structure, scientists can create molecular probes to study carbohydrate-protein interactions, visualize the localization of Gb4 in biological systems, and develop inhibitors of Gb4-mediated pathological processes. These synthetic analogs can be broadly categorized based on the nature of their modification and their intended application.

Fluorescent Analogs for Imaging and Detection

To visualize and track the distribution and dynamics of Gb4 in cells and tissues, researchers have developed fluorescently labeled analogs. These probes typically consist of the Gb4 oligosaccharide covalently linked to a fluorescent dye. The synthesis of these analogs requires careful chemical strategies to ensure that the attachment of the fluorophore does not significantly alter the binding properties of the glycan.

One common approach involves the introduction of a linker arm at the reducing end of the tetrasaccharide, which can then be coupled to an amine-reactive fluorescent dye. The choice of fluorophore can be tailored for specific applications, with a wide range of dyes available that offer different excitation and emission wavelengths, brightness, and photostability. These fluorescent Gb4 analogs have been instrumental in studying the cellular uptake and trafficking of Gb4-binding toxins and in identifying cell types that express Gb4 on their surface.

Analog TypeModificationResearch Application
Fluorescent ProbeCovalent attachment of a fluorescent dye (e.g., fluorescein, rhodamine)- Visualization of Gb4 localization in cells and tissues- Studying the binding and internalization of Gb4-binding proteins and toxins- Flow cytometry-based cell sorting

Photoaffinity Probes for Identifying Binding Partners

Identifying the specific proteins that interact with Gb4 is crucial for understanding its biological roles. Photoaffinity labeling is a powerful technique that utilizes synthetic glycan analogs equipped with a photoreactive group. These probes, upon exposure to UV light, form a covalent bond with nearby molecules, effectively "capturing" the binding partners of Gb4.

The design of a photoaffinity probe involves incorporating a photoreactive moiety, such as a diazirine or a benzophenone, into the Gb4 structure. The placement of this group is critical to ensure that it does not interfere with the binding of the glycan to its target protein. After incubation with a biological sample, UV irradiation triggers the formation of a highly reactive species that covalently crosslinks the probe to the binding protein. The resulting complex can then be isolated and identified using techniques like mass spectrometry. This approach has been pivotal in the discovery and characterization of novel Gb4-binding proteins.

Analog TypeModificationResearch Application
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., diazirine, benzophenone)- Identification and characterization of Gb4-binding proteins (receptors)- Mapping the binding sites of protein-carbohydrate interactions- Elucidating the components of Gb4-mediated signaling pathways

Analogs with Modified Glycosidic Linkages and Sugar Residues

To investigate the structural requirements for Gb4 recognition and to develop potent inhibitors, chemists have synthesized analogs with alterations in the glycosidic linkages or the individual sugar units. For instance, replacing the natural α-glycosidic linkages with more stable thioether or C-glycosidic bonds can create analogs that are resistant to enzymatic degradation, making them useful for in vivo studies.

Furthermore, modifications to the hydroxyl groups of the sugar rings, such as deoxygenation or fluorination, can provide insights into the specific hydrogen bonding interactions that govern Gb4 binding to its protein partners. By systematically altering the structure of Gb4, researchers can dissect the contribution of each functional group to the binding affinity and specificity. These structure-activity relationship studies are fundamental for the rational design of high-affinity inhibitors.

Analog TypeModificationResearch Application
Linkage-Modified AnalogReplacement of glycosidic oxygen with sulfur (thioglycoside) or carbon (C-glycoside)- Increased stability against enzymatic hydrolysis- Probing the importance of the glycosidic linkage for binding
Sugar-Modified AnalogDeoxygenation, fluorination, or epimerization of hydroxyl groups- Structure-activity relationship (SAR) studies- Delineating the specific hydrogen bonding interactions with binding proteins- Development of selective inhibitors

Multivalent Scaffolds for Enhanced Avidity

In many biological systems, the interaction between glycans and their protein receptors is characterized by low intrinsic affinity but is strengthened by multivalency, where multiple glycan epitopes are presented simultaneously. To mimic this natural phenomenon and to develop potent inhibitors, researchers have designed and synthesized multivalent Gb4 analogs.

These constructs feature multiple copies of the Gb4 tetrasaccharide attached to a central scaffold, such as a dendrimer, polymer, or nanoparticle. The spatial arrangement and density of the Gb4 units on the scaffold can be precisely controlled to optimize the binding avidity to target proteins. Multivalent Gb4 analogs have shown great promise as inhibitors of bacterial toxins, such as Shiga toxin, which binds to Gb3 and to a lesser extent Gb4 on the surface of host cells. scispace.com By presenting multiple Gb4 epitopes, these multivalent inhibitors can effectively compete with the cellular receptors and neutralize the toxin's activity.

Analog TypeModificationResearch Application
Multivalent AnalogMultiple Gb4 units displayed on a scaffold (e.g., dendrimer, polymer, nanoparticle)- Enhanced binding avidity through the chelate effect- Potent inhibitors of Gb4-binding toxins and pathogens- Tools for studying the principles of multivalent carbohydrate-protein interactions

The continued development of novel synthetic strategies, including chemoenzymatic approaches that combine the precision of chemical synthesis with the efficiency of enzymatic reactions, will undoubtedly expand the toolbox of Gb4 analogs available to the scientific community. These molecular tools will continue to be instrumental in advancing our understanding of the diverse roles of this compound in health and disease.

Evolutionary and Comparative Glycomics Perspectives of Galα1 4galα1 4galβ1 4glc

Phylogeny of Galα1-4Gal Expression in Vertebrates

The expression of the Galα1-4Gal epitope is not widespread among vertebrates, with notable exceptions found in certain species of birds and amphibians. pnas.orgnih.gov This stands in contrast to other glycan structures like the Galα1-3Gal epitope, which is common in non-primate mammals, or N-glycolylneuraminic acid (Neu5Gc), which is found in most vertebrates but not in humans. ucsd.edu

A comprehensive study of avian egg whites from 181 species across 20 orders revealed that the expression of glycoproteins containing Galα1-4Gal is more common than previously thought and correlates with the phylogeny of birds. pnas.orgresearchgate.net The research indicated that the expression of this glycan likely differentiated during the early diversification of modern birds. pnas.orgnih.gov

Specifically, glycoproteins with the Galα1-4Gal epitope were found to be absent in species belonging to the Ratitae (e.g., ostrich, emu) and Galloanserae (e.g., chicken, duck) superorders. nih.govresearchgate.net These groups are considered to have diverged earlier in avian evolution. nih.gov Conversely, the epitope was present in many species within the Neoaves clade, which represents the majority of modern birds. researchgate.net This suggests that the genetic machinery for producing Galα1-4Gal may have evolved after the divergence of Neoaves. nih.gov Interestingly, some species within Neoaves have also lost the ability to express this glycan, indicating that the loss of this trait has occurred more recently in avian evolution. nih.gov

The table below summarizes the presence or absence of Galα1-4Gal glycoproteins in the egg whites of various avian orders, illustrating the phylogenetic distribution of this glycan.

Avian Superorder/OrderNumber of Species StudiedGalα1-4Gal Expression
Paleognathae (Ratitae)
Struthioniformes (Ostrich)4Absent
Tinamiformes (Tinamous)3Absent
Galloanserae
Anseriformes (Ducks, Geese)10Absent
Galliformes (Chickens, Quails)14Absent
Craciformes (Chachalacas)2Absent
Neoaves
Various Orders148Present in 104 species, Absent in 44 species

Data sourced from studies on avian egg white glycoproteins. pnas.orgresearchgate.net

The evolutionary loss of the α1,3-galactosyltransferase (α1,3GT) gene, responsible for synthesizing the related α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), in Old World monkeys, apes, and humans is a well-documented event. nih.govfrontiersin.orgpitt.edu This inactivation occurred after the divergence of New World and Old World primates. pitt.edu The absence of the Galα1-4Gal epitope in most mammals suggests a distinct evolutionary trajectory for the glycosyltransferase responsible for its synthesis. ucsd.edu

Co-evolution of Host Glycans and Microbial Glycan-Binding Proteins

The diversity of glycan structures on the surface of host cells is a significant factor in the interactions between hosts and microbes. ucsd.edunih.gov Many pathogens and symbionts utilize host glycans as attachment points to initiate infection or colonization. nih.govnih.gov This creates a continuous evolutionary pressure on both the host to modify its glycan repertoire to evade pathogens and on the microbes to adapt to these changes. ucsd.edunih.gov

This dynamic interplay is often described as a co-evolutionary "arms race". nih.gov The expression of specific glycans, such as Galα1-4Galα1-4Galβ1-4Glc, can provide a binding site for microbial glycan-binding proteins (lectins). For instance, the Shiga toxin produced by pathogenic Escherichia coli O157:H7 binds to globotriaosylceramide (Gb3), a glycolipid with a terminal Galα1-4Galβ1-4Glc structure, on the surface of gut epithelial cells. nih.gov This interaction is a critical step in the pathogenesis of hemorrhagic colitis and hemolytic-uremic syndrome. nih.gov

The presence or absence of certain glycans can therefore influence a host's susceptibility to particular pathogens. The loss of the α-Gal epitope in humans and Old World primates, for example, is thought to have provided a survival advantage against pathogens that utilized this glycan for entry. frontiersin.org Conversely, the presence of natural anti-Gal antibodies in these species can offer protection against pathogens that express α-Gal-like structures. frontiersin.org

The co-evolutionary relationship between host glycans and microbial lectins is a driving force for glycan diversity. ucsd.edu This constant pressure can lead to the selection of individuals with altered glycan profiles, contributing to the diversity observed both within and between species. oup.com The gut microbiome also plays a role in this co-evolution, as the vast array of bacteria present can interact with and influence the host's glycome. nih.gov

Glycan Diversity and Adaptive Advantages/Disadvantages

The immense diversity of glycan structures in nature is not random but is shaped by evolutionary pressures. oup.com This diversity can offer both adaptive advantages and disadvantages to an organism. nih.govnih.gov

Adaptive Advantages:

Pathogen Evasion: A diverse and variable glycome can make it more difficult for pathogens to successfully attach to and infect host cells. nih.govoup.com If a pathogen evolves to recognize a specific glycan, individuals with variations in that glycan structure may be more resistant to infection. nih.gov This concept of "herd innate protection" suggests that glycan polymorphism within a population can provide a collective defense against pathogens. researchgate.net

Immune System Modulation: Glycans play crucial roles in regulating the immune system. For example, variations in the glycosylation of antibodies (IgG) can significantly alter their inflammatory properties. frontiersin.org The presence of specific glycans can either enhance or suppress immune responses. frontiersin.org

Endogenous Recognition: Glycans are essential for a wide range of intrinsic biological processes, including cell-cell recognition, signaling, and development. oup.com The specific structures of glycans are critical for their recognition by endogenous lectins, which mediate these functions. nih.gov

Adaptive Disadvantages:

Pathogen Recognition: While glycan diversity can help evade some pathogens, specific glycan structures can also serve as receptors for others. nih.govnih.gov The expression of the Galα1-4Gal epitope, for example, renders host cells susceptible to Shiga toxin. nih.gov

Autoimmunity and Xenotransplantation Rejection: The loss of a particular glycan, such as the α-Gal epitope in humans, leads to the production of natural antibodies against it. frontiersin.org While this can be protective against pathogens, it also presents a major barrier in xenotransplantation, causing hyperacute rejection of organs from animals that express this epitope, such as pigs. nih.govwikipedia.org

The expression pattern of any given glycan, including this compound, represents a trade-off between its intrinsic functions and the pressures exerted by the external environment, particularly pathogens. nih.gov The evolutionary history of a species, its ecological niche, and its interactions with microbes all contribute to shaping its unique glycome. oup.comresearchgate.net

Emerging Research Avenues and Future Directions in Galα1 4galα1 4galβ1 4glc Studies

Elucidation of Uncharacterized Biological Roles

While the interaction of Galα1-4Galα1-4Galβ1-4Glc, primarily as part of the glycosphingolipid globotetraosylceramide (Gb4), with bacterial toxins is well-documented, emerging research is beginning to uncover its more nuanced and potentially independent biological functions. Current investigations are focused on its involvement in cellular signaling, immune modulation, and host-pathogen interactions beyond its canonical toxin receptor role.

Recent studies have indicated that Gb4 is not merely a passive attachment point for pathogens but may be an active participant in cellular responses to inflammatory stimuli. For instance, research has shown that the expression of Gb4 on the surface of vascular endothelial cells is upregulated in response to the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This suggests a potential role for this compound in the modulation of inflammatory processes and vascular adhesion events.

Furthermore, the broader family of glycosphingolipids, to which Gb4 belongs, is known to be integral to the organization of membrane microdomains, often referred to as lipid rafts. These specialized membrane regions are critical hubs for signal transduction. The enrichment of Gb4 within these domains suggests that the this compound moiety could influence the assembly and function of signaling complexes, thereby participating in a variety of cellular pathways. Future research is expected to further delineate these novel signaling roles and their implications in both physiological and pathological conditions. The dynamic changes in Gb4 expression on immune cells, such as macrophages, during an inflammatory response further point towards its active role in the immune system.

Advanced Structural Biology of Glycan-Protein Complexes

Understanding the precise three-dimensional architecture of this compound in complex with its interacting proteins is paramount to deciphering its biological functions and for the rational design of therapeutics. While the interaction with Shiga toxin has been structurally characterized, the binding modes with other endogenous and exogenous proteins remain largely unexplored. Advanced structural biology techniques are poised to fill this knowledge gap.

High-resolution methods such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for visualizing the atomic details of glycan-protein interactions. These techniques can reveal the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that govern the recognition of the this compound tetrasaccharide by its binding partners. Such detailed structural information is crucial for understanding the basis of binding specificity and for the development of targeted inhibitors.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach, providing insights into the dynamic nature of these interactions in solution. NMR can be used to determine the conformation of the glycan when bound to a protein and to map the binding interface on both the glycan and the protein. This information is particularly valuable for understanding the conformational changes that may occur upon binding and for studying weaker interactions that may not be amenable to crystallization.

Table 1: Advanced Structural Biology Techniques for Studying this compound-Protein Complexes

TechniqueInformation ProvidedKey Advantages
X-ray CrystallographyHigh-resolution 3D structure of the complexProvides detailed atomic-level information on binding interactions.
Cryo-Electron Microscopy (Cryo-EM)3D structure of large and flexible complexesApplicable to a wider range of protein complexes that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) SpectroscopyInformation on glycan conformation, dynamics, and binding interfaces in solutionCan study interactions in a more native-like environment and characterize dynamic processes.

Development of Novel Research Probes and Inhibitors

To dissect the specific roles of this compound in complex biological systems, the development of highly specific molecular tools is essential. These tools include research probes for visualizing and tracking the glycan within cells and inhibitors to selectively block its interactions.

Fluorescent probes are invaluable for studying the localization, trafficking, and dynamics of Gb4 in living cells. By attaching a fluorescent molecule to the this compound oligosaccharide or to a lipid anchor, researchers can use advanced microscopy techniques, such as single-molecule imaging, to observe the behavior of individual Gb4 molecules in the cell membrane. This can provide insights into their association with lipid rafts and their interactions with other cellular components.

Photoaffinity labels represent another class of powerful research tools. These probes are designed to bind to the protein partners of this compound and, upon photoactivation, form a covalent bond with the binding protein. This allows for the identification and characterization of previously unknown glycan-binding proteins.

The development of small molecule inhibitors that can specifically block the interactions of this compound is a major goal for both basic research and therapeutic applications. These inhibitors could be used to probe the functional consequences of blocking a specific glycan-protein interaction in a cellular or animal model. Furthermore, such inhibitors could have therapeutic potential in diseases where the interaction of this glycan is pathogenic, such as in Shiga toxin-mediated diseases. Structure-based drug design, guided by the structural biology data discussed in the previous section, will be instrumental in the development of potent and selective inhibitors.

Integration of Omics Data in Glycobiological Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and lipidomics, provides an unprecedented opportunity to study the roles of this compound in a systems-level context. The integration of these large-scale datasets can reveal novel correlations and functional networks involving this glycan.

Glycomics and lipidomics are particularly relevant for directly studying the abundance and distribution of this compound-containing glycosphingolipids. Mass spectrometry-based approaches allow for the quantitative analysis of different Gb4 molecular species, which can vary in their fatty acid composition, in various cell types and tissues under different physiological or pathological conditions. For example, lipidomics studies have revealed significant inter-individual variation in the levels of globosides in human macrophages, with levels changing dynamically in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov

By integrating these lipidomics data with transcriptomics (gene expression) and proteomics (protein expression) data, researchers can identify the enzymes involved in the biosynthesis and degradation of Gb4 and how their expression is regulated. This multi-omics approach can help to build comprehensive models of the metabolic pathways that control the levels of this compound and how these pathways are perturbed in disease.

Table 2: Omics Approaches in this compound Research

Omics FieldFocus of StudyPotential Insights
GlycomicsComprehensive analysis of all glycans in a biological system.Identification and quantification of this compound-containing structures.
LipidomicsGlobal analysis of lipids, including glycosphingolipids.Profiling of Gb4 molecular species and their changes in different conditions.
TranscriptomicsAnalysis of gene expression patterns.Identification of genes involved in Gb4 biosynthesis and regulation.
ProteomicsLarge-scale study of proteins.Identification of proteins that interact with or are influenced by Gb4.

Computational Glycobiology for Predictive Modeling

Computational approaches are becoming increasingly indispensable in glycobiology for predicting and understanding the behavior of complex glycans like this compound. These in silico methods can complement experimental studies and guide the design of new experiments.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of this compound and its interactions with proteins at an atomic level. MD simulations can provide insights into the flexibility of the glycan, the role of solvent molecules in mediating interactions, and the energetic basis of binding. This information can be used to predict how modifications to the glycan or the protein might affect their interaction.

Glycan docking is another important computational technique that can be used to predict the binding mode of this compound to a protein of known structure. By systematically exploring the possible orientations and conformations of the glycan in the protein's binding site, docking algorithms can identify the most likely binding pose. This can be a valuable tool for identifying potential binding partners for the glycan and for guiding the design of inhibitors.

Predictive modeling can also be used to build and analyze the complex networks of interactions that involve this compound. By integrating experimental data with computational models, it may be possible to predict how perturbations to the system, such as changes in the expression of a biosynthetic enzyme, will affect cellular behavior.

Biosynthetic Engineering for Tailored Glycan Production (for research)

The availability of pure, well-defined this compound and its derivatives is crucial for many of the research avenues described above. Chemical synthesis of complex glycans can be challenging and expensive. Biosynthetic engineering offers a promising alternative for the production of these molecules for research purposes.

By expressing the necessary glycosyltransferases—the enzymes that build glycans—in engineered microbial or mammalian cell systems, it is possible to produce specific glycan structures in larger quantities. This approach allows for the creation of a library of tailored glycans with specific modifications, such as the incorporation of fluorescent labels or photo-reactive groups for use as research probes.

Furthermore, engineered cell lines that have been genetically modified to either overexpress or lack the ability to synthesize this compound can serve as powerful tools for studying its function. By comparing the behavior of these engineered cells with that of wild-type cells, researchers can gain valuable insights into the specific roles of this glycan in various cellular processes. The development of more efficient and versatile biosynthetic engineering strategies will be a key enabler for future research in the field.

Q & A

Q. How is the Galα1-4Galα1-4Galβ1-4Glc structure biochemically characterized, and what analytical methods are prioritized for its identification?

  • Methodology : Use high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or mass spectrometry (MS) to resolve glycosphingolipid (GSL) structures. The 2AA GU (glucose unit) value, derived from HPAEC-PAD, is critical for distinguishing isomers. For example, Gb3 (Galα1-4Galβ1-4Glc) has a 2AA GU of 2.82, while its isomer iGb3 (Galα1-3Galβ1-4Glc) has a value of 2.83 . Immunostaining with monoclonal antibodies (e.g., anti-Pk antigen) can further validate structural specificity .

Q. What experimental approaches are used to determine the role of Galα1-4Galβ1-4Glc in blood group antigen systems like P1PK?

  • Methodology : Combine glycan microarray screening with surface plasmon resonance (SPR) to assess antibody-antigen interactions. For instance, human anti-Galα1-4Galβ1-4Glc natural antibodies bind to synthetic Gb3 (Pk antigen) but fail to recognize the same trisaccharide on erythrocyte membranes due to steric hindrance from adjacent membrane components. Molecular dynamics simulations can model these spatial constraints .

Q. How is the biosynthesis of Galα1-4Galβ1-4Glc studied in mammalian cells?

  • Methodology : Radiolabeled precursors (e.g., UDP-Gal) are used in enzymatic assays to track glycosyltransferase activity. For example, α1-4-galactosyltransferase (α4GalT) catalyzes the transfer of Gal to LacCer (Galβ1-4Glcβ1-Cer) to form Gb3. Knockout cell lines (e.g., α4GalT-deficient mice) are employed to confirm biosynthetic pathways .

Advanced Research Questions

Q. Why do human anti-Galα1-4Galβ1-4Glc antibodies fail to bind erythrocyte Gb3 despite its structural presence?

  • Methodology : Employ cryo-electron microscopy and molecular docking to analyze epitope accessibility. The trisaccharide is partially masked by neighboring glycans (e.g., sialic acid residues) or lipid raft components in the erythrocyte membrane. Competitive inhibition assays with soluble Gb3 analogs further demonstrate steric interference .

Q. How do β-galactosidases differentiate between Galα1-4Gal and other galactosidic linkages in metabolic pathways?

  • Methodology : Kinetic assays using synthetic substrates (e.g., Galβ1-4Galβ1-4Glc vs. Galβ1-3Galβ1-4Glc) reveal enzyme specificity. For example, Bifidobacterium GH42 β-galactosidases exhibit >100-fold higher activity toward β1-4 linkages (e.g., 4-galactosyllactose) compared to β1-3 or β1-6 linkages. Structural analysis of enzyme active sites (e.g., X-ray crystallography) identifies key residues governing substrate recognition .

Q. What experimental strategies resolve contradictions in anti-Gal antibody specificity across species?

  • Methodology : Comparative glycomics using lectin arrays and glycan profiling. For instance, catfish rhamnose-binding lectin (SAL) binds Gb3 (Galα1-4Galβ1-4Glc) but not human blood group B antigen (Galα1-3Galβ1-4GlcNAc), despite structural similarity. Mutagenesis studies on lectin carbohydrate-binding domains pinpoint residues responsible for this discrimination .

Q. How is Galα1-4Galβ1-4Glc implicated in cancer immunology, and what tools are used to study its role?

  • Methodology : Glycan microarrays printed with Globo-series antigens (e.g., Globo H: Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc) screen patient sera for autoantibodies. In breast cancer, elevated anti-Globo H antibodies correlate with tumor progression. CRISPR-Cas9 knockout of glycosyltransferases (e.g., FUT1 for fucosylation) validates glycan-antibody interactions .

Data Contradictions and Resolution

  • Conflict : Human serum contains anti-Galα1-4Galβ1-4Glc antibodies, yet erythrocyte Gb3 remains unrecognized .

    • Resolution : Erythrocyte membrane glycocalyx sterically blocks antibody access. Flow cytometry with isolated Gb3-coated liposomes confirms antibody binding in vitro, supporting the masking hypothesis .
  • Conflict : β-galactosidases from Bifidobacterium longum hydrolyze Galβ1-4Galβ1-4Glc but not Galβ1-3Galβ1-4Glc .

    • Resolution : Enzyme subsite mapping reveals a +1 subsite preference for glucose (in β1-4Galβ1-4Glc) over galactose (in β1-3Galβ1-4Glc). Directed evolution of β-galactosidases enhances substrate promiscuity for industrial applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.